

Application Notes and Protocols: TAK-611 Phase 1/2 Clinical Trial Design

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for Phase 1/2 studies of TAK-611 (also known as SHP611 and cebsulfase alfa), an investigational enzyme replacement therapy for metachromatic leukodystrophy (MLD). The information compiled is based on publicly available data from clinical trial registries and publications.

Introduction

Metachromatic leukodystrophy (MLD) is a rare, fatal lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA). This deficiency leads to the accumulation of sulfatides in the central and peripheral nervous systems, resulting in progressive demyelination and severe neurological deficits. TAK-611 is a recombinant human arylsulfatase A (rhASA) developed as an enzyme replacement therapy to address the underlying enzymatic deficiency in MLD.[1][2] This document details the design and protocols of the initial Phase 1/2 clinical studies aimed at evaluating the safety, tolerability, and potential efficacy of intrathecally administered TAK-611 in pediatric patients with MLD.

Important Note: In July 2023, it was announced that a Phase 2 trial of TAK-611 did not meet its primary and secondary endpoints.[3][4] Takeda is analyzing the results, and the program is likely to be discontinued.[2][4] Despite this, the clinical trials have been extended to allow continued access for enrolled patients, and the company is exploring future options.[5]



Mechanism of Action

TAK-611 is designed to replace the deficient ASA enzyme in patients with MLD. Administered intrathecally, the recombinant enzyme is delivered directly to the cerebrospinal fluid (CSF), facilitating its distribution within the central nervous system. The proposed mechanism involves the uptake of rhASA by cells in the brain and spinal cord, where it can then degrade the accumulated sulfatides, potentially slowing or halting the progression of neurological damage.



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Mechanism of action of TAK-611 in MLD.

Phase 1/2 Clinical Trial Design (NCT01510028)

The initial Phase 1/2 study of TAK-611 was a multicenter, open-label, dose-escalation trial designed to assess the safety and tolerability of intrathecally delivered rhASA in children with MLD.[6][7]



| Parameter | Description | |
|-----------------------|---|--|
| Study Title | A Study of Intrathecal SHP611 in Children With Metachromatic Leukodystrophy | |
| ClinicalTrials.gov ID | NCT01510028 | |
| Phase | Phase 1/2 | |
| Study Design | Open-label, dose-escalation | |
| Patient Population | Children with MLD with symptom onset at ≤ 30 months of age.[7] | |
| Number of Patients | 24[7] | |
| Treatment Regimen | Intrathecal administration of TAK-611 every other week (EOW) for 38 weeks.[7] | |
| Dose Cohorts | - Cohort 1: 10 mg EOW (n=6) - Cohort 2: 30 mg EOW (n=6) - Cohort 3: 100 mg EOW (n=6) - Cohort 4: 100 mg EOW (revised manufacturing process, n=6)[7] | |
| Primary Endpoint | Safety and tolerability of intrathecally delivered TAK-611.[7] | |
| Secondary Endpoints | - Change in cerebrospinal fluid (CSF) sulfatide and lysosulfatide levels.[7] - Change in motor function as assessed by the Gross Motor Function Measure-88 (GMFM-88) total score.[7] | |

Experimental ProtocolsIntrathecal Administration of TAK-611

A key aspect of the trial was the intrathecal delivery of TAK-611. An intrathecal drug delivery device (IDDD) was surgically implanted in each patient after enrollment to facilitate the administration of the study drug every other week.[6] In instances where the IDDD could not be used, the drug was administered via lumbar puncture.[6]



Safety and Tolerability Assessment

The primary endpoint of the Phase 1/2 study was the safety and tolerability of TAK-611. This was evaluated through the continuous monitoring and recording of adverse events (AEs) and serious adverse events (SAEs). No rhASA-related SAEs were reported in the study.[7] However, 25% of patients experienced an SAE related to the intrathecal device or the drug delivery method.[7]

Efficacy Assessments

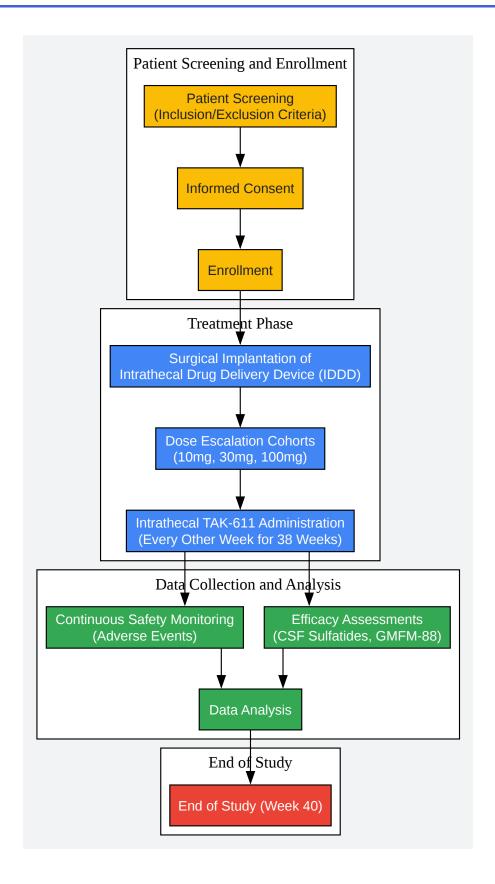
Cerebrospinal Fluid (CSF) Sulfatide and Lysosulfatide Levels: A secondary endpoint involved measuring the change in CSF sulfatide and lysosulfatide levels. In the two cohorts receiving the 100 mg dose, mean CSF sulfatide and lysosulfatide levels decreased to within the normal range following treatment.[7]

Motor Function: Motor function was assessed using the Gross Motor Function Measure-88 (GMFM-88). While a general decline in motor function was observed over time, there was a trend towards a less pronounced decline in patients who received the 100 mg dose.[7]

Phase 1/2 Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 1/2 clinical trial for TAK-611 (NCT01510028).





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Workflow of the Phase 1/2 clinical trial for TAK-611.



Summary of Available Quantitative Data

While detailed patient-level data is not publicly available, the following table summarizes the key quantitative outcomes from the Phase 1/2 study (NCT01510028).

| Outcome Measure | Dose Cohort | Result |
|--|----------------|--|
| SAEs related to rhASA | All Cohorts | 0% |
| SAEs related to device/delivery | All Cohorts | 25% |
| Mean CSF Sulfatide and Lysosulfatide Levels | 100 mg Cohorts | Fell to within normal ranges.[7] |
| Motor Function (GMFM-88) | 100 mg Cohorts | Tendency towards a less pronounced decline.[7] |

Subsequent Phase 2 Study (NCT03771898)

A follow-up Phase 2 study, known as the EMBOLDEN trial (NCT03771898), was initiated to further evaluate the efficacy and safety of TAK-611.[8][9] This study aimed to assess the effect of a 150 mg weekly intrathecal dose on gross motor function over 106 weeks.[8] As mentioned, this trial did not meet its primary and secondary endpoints.[3][4]

Conclusion

The initial Phase 1/2 clinical trial of TAK-611 demonstrated that intrathecal administration of rhASA was generally well-tolerated in children with MLD.[7] The study also showed promising preliminary signals of efficacy, with reductions in CSF sulfatide levels and a potential slowing of motor function decline at the highest dose.[7] However, the subsequent Phase 2 study did not confirm these benefits, leading to the likely discontinuation of the program.[3][4] These findings underscore the challenges in developing effective treatments for neurodegenerative lysosomal storage diseases and highlight the importance of robust clinical trial design in evaluating novel therapies.

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